(6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a thiadiazolo[3,2-a]pyrimidin-7-one core, and a nitrophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of (6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves nitration of a phenyl ring followed by chlorination.
Construction of the thiadiazolo[3,2-a]pyrimidin-7-one core: This can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Final assembly: The final step involves the coupling of the furan ring with the thiadiazolo[3,2-a]pyrimidin-7-one core under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
(6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings can be replaced with other substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects involves interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to (6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other thiadiazolo[3,2-a]pyrimidin derivatives and nitrophenyl-substituted compounds. These compounds may share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
(6E)-6-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN5O4S/c23-16-8-6-13(10-17(16)28(30)31)18-9-7-14(32-18)11-15-19(24)27-22(25-20(15)29)33-21(26-27)12-4-2-1-3-5-12/h1-11,24H/b15-11+,24-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANKBOYLVZJZNV-XCOJNYNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=N)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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